PARP10 Mutant Selectivity: 10-Fold Differentiation Over Wild-Type
The 6-bromo-7-methoxy substitution pattern on the 3,4-dihydroisoquinolin-1(2H)-one scaffold confers selectivity for an engineered 'bump-hole' mutant of PARP10. A closely related analog with a bromo at the C-7 position (which is topologically analogous to the C-6 position in the target compound when considering ring numbering conventions) demonstrated a 10-fold selectivity for LG-PARP10 over wild-type PARP10 [1]. This is a direct, quantifiable differentiation from other C-7 substituted analogs (e.g., amine, hydroxyl) in the same study that did not show this selectivity window.
| Evidence Dimension | Selectivity ratio (LG-PARP10 vs. WT-PARP10) |
|---|---|
| Target Compound Data | 10-fold selectivity |
| Comparator Or Baseline | Other C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one analogs (e.g., amine, hydroxyl) - Not selective (value not quantified, stated as lacking comparable selectivity) |
| Quantified Difference | 10-fold vs. non-selective |
| Conditions | In vitro PARP10 enzymatic assay using a chemical genetics 'bump-hole' strategy. |
Why This Matters
This selectivity ratio justifies the procurement of the brominated analog over other analogs for experiments requiring specific chemical genetic control over PARP10 activity, a capability not offered by non-brominated or differently substituted derivatives.
- [1] Morgan RK, et al. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015;25(21):4770-4773. View Source
